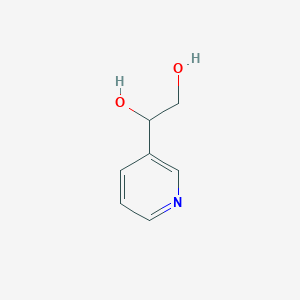
1-(Pyridin-3-YL)ethane-1,2-diol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Synthesis and Structural Analysis
The synthesis of derivatives of 1-Pyridin-3-yl-ethane-1,2-diol has been explored to develop new chemical entities with potential applications in material science and organic synthesis. For instance, the compound 1,2-dimethoxy-1,2-di(pyridin-2-yl)-1,2-ethanediol was synthesized from the reaction of 2-pyridinecarboxaldehyde and 2-pyridinemethanol. The crystal and molecular structure of this compound was determined, highlighting its potential for further chemical transformations (Percino et al., 2006).
Building Blocks for Functionalized Crown Ethers
Compounds related to 1-Pyridin-3-yl-ethane-1,2-diol have been utilized as valuable building blocks for the synthesis of functionalized crown ethers. These compounds offer a convenient pathway to elaborate crown ethers with pyridine/piperidine decorations, showcasing their utility in constructing complex organic frameworks with potential applications in host-guest chemistry and molecular recognition (Nawrozkij et al., 2014).
Electrooptic Film Fabrication
Research on pyrrole-pyridine-based dibranched chromophores, which share structural motifs with 1-Pyridin-3-yl-ethane-1,2-diol, has demonstrated their importance in the fabrication of electrooptic films. These studies have delved into the influence of chromophore architecture on the covalent self-assembly, microstructure, and nonlinear optical response of thin films. Such insights are crucial for the development of advanced materials for optical and electrooptic applications (Facchetti et al., 2006).
Asymmetric Synthesis Catalysts
Derivatives of 1-Pyridin-3-yl-ethane-1,2-diol have been explored as catalysts in asymmetric synthesis, demonstrating their potential in catalyzing the formation of γ-nitrocarbonyl compounds. This application underlines the compound's role in facilitating stereoselective chemical transformations, essential for producing chiral molecules with high enantiomeric excess (Kostenko et al., 2018).
Activation and Transformation of Small Molecules
The activation of small molecules such as ethane-1,2-diol by copper in the presence of pyridine has been studied, leading to the formation of complexes that precede carbon–carbon bond cleavage. This research illustrates the potential of pyridine derivatives in catalyzing significant transformations in small molecules, which could be relevant for industrial processes and synthetic chemistry (Lanfranchi et al., 1993).
Mécanisme D'action
Target of Action
Related compounds have been shown to interact with various biological targets, suggesting that 1-pyridin-3-yl-ethane-1,2-diol may have similar interactions .
Mode of Action
It is known that the compound can be synthesized from commercial picolinaldehyde or isonicotinaldehyde and 2,2′-((1s,2s)-1,2-diaminoethane-1,2-diyl)diphenol (hpen) via a stereospecific diaza-cope rearrangement . This suggests that the compound may interact with its targets in a specific stereochemical manner.
Result of Action
Related compounds have been shown to exhibit inhibitory activity against certain types of fungi , suggesting that 1-Pyridin-3-yl-ethane-1,2-diol may have similar effects.
Analyse Biochimique
Biochemical Properties
1-Pyridin-3-yl-ethane-1,2-diol plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially affecting their catalytic activity . The nature of these interactions can vary, including binding to active sites or altering enzyme conformation, which can modulate the enzyme’s activity.
Cellular Effects
1-Pyridin-3-yl-ethane-1,2-diol has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic pathways, leading to changes in cellular metabolism . Additionally, it can impact cell signaling pathways, potentially affecting processes such as cell growth, differentiation, and apoptosis.
Molecular Mechanism
The molecular mechanism of action of 1-Pyridin-3-yl-ethane-1,2-diol involves its interactions with biomolecules at the molecular level. It can bind to enzymes, either inhibiting or activating their activity, and may also interact with other proteins, influencing their function . These interactions can lead to changes in gene expression, affecting various cellular processes. For instance, binding to specific transcription factors can alter their activity, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Pyridin-3-yl-ethane-1,2-diol can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that 1-Pyridin-3-yl-ethane-1,2-diol can degrade over time, which may affect its long-term impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular processes, highlighting the importance of considering temporal effects in experimental designs.
Dosage Effects in Animal Models
The effects of 1-Pyridin-3-yl-ethane-1,2-diol can vary with different dosages in animal models. Studies have shown that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant changes in cellular function . At high doses, toxic or adverse effects may be observed, indicating the importance of determining the appropriate dosage for experimental and therapeutic purposes.
Metabolic Pathways
1-Pyridin-3-yl-ethane-1,2-diol is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . For example, it may affect the activity of enzymes involved in glycolysis or the citric acid cycle, leading to changes in the production of key metabolites. These interactions can have downstream effects on cellular energy production and overall metabolism.
Transport and Distribution
Within cells and tissues, 1-Pyridin-3-yl-ethane-1,2-diol is transported and distributed through interactions with transporters and binding proteins . These interactions can affect its localization and accumulation within specific cellular compartments. Understanding the transport and distribution of the compound is crucial for determining its bioavailability and potential therapeutic applications.
Subcellular Localization
The subcellular localization of 1-Pyridin-3-yl-ethane-1,2-diol can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria could affect cellular energy production, while localization to the nucleus could influence gene expression. Understanding the subcellular localization of the compound is important for elucidating its mechanism of action and potential therapeutic targets.
Propriétés
IUPAC Name |
1-pyridin-3-ylethane-1,2-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-5-7(10)6-2-1-3-8-4-6/h1-4,7,9-10H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POGQHJYTFDLAEG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(CO)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Thieno[2,3-d]thiazol-2-amine](/img/structure/B3135850.png)
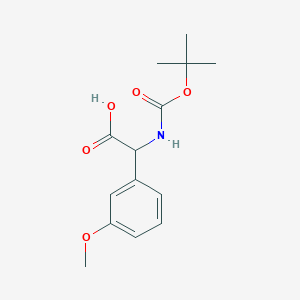
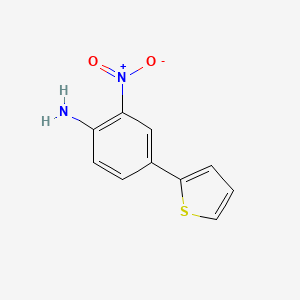
![ethyl 4-oxo-4,9a-dihydro-1H-pyrimido[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3135870.png)
![2-[(2S)-3-oxopiperazin-2-yl]acetic acid](/img/structure/B3135871.png)

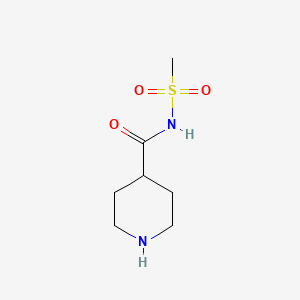
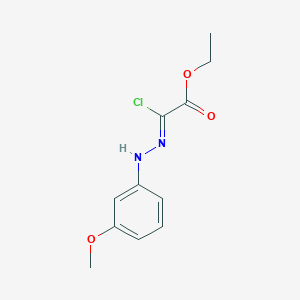


![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/structure/B3135927.png)
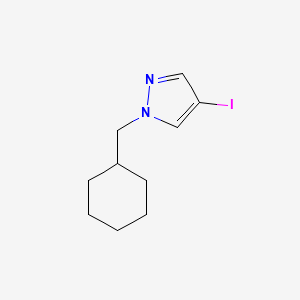
![5-Bromo-1-cyclopentyl-1H-benzo[d]imidazole](/img/structure/B3135933.png)
